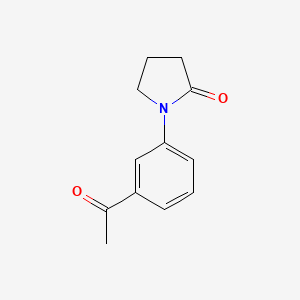

1-(3-Acetylphenyl)pyrrolidin-2-one

Übersicht

Beschreibung

1-(3-Acetylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Biologische Aktivität

1-(3-Acetylphenyl)pyrrolidin-2-one, a compound with the molecular formula CHN\O, is an intriguing member of the pyrrolidinone family. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmaceuticals and agriculture. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structural framework of this compound features a pyrrolidinone ring linked to an acetylphenyl group. The presence of the carbonyl group adjacent to the nitrogen atom enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 219.24 g/mol |

| Functional Groups | Acetyl, Pyrrolidinone |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various compounds, it was found that derivatives of pyrrolidinones often show enhanced antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study:

In a comparative analysis, this compound demonstrated up to a 16-fold increase in antibacterial activity compared to standard antibiotics like oxytetracycline . This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of this compound. Structural analogs have been synthesized and tested for their ability to prevent seizures in animal models. For instance, analogs featuring similar pyrrolidinone structures have shown promising results in reducing seizure frequency and severity .

Research Findings:

A study reported that certain pyrrolidinone derivatives displayed effective anticonvulsant properties with median effective doses significantly lower than those of existing medications . This positions this compound as a candidate for further investigation in epilepsy treatment.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions, influencing cellular signaling pathways related to pain perception and microbial resistance .

Synthesis and Derivatives

Various synthetic routes have been explored to produce this compound efficiently. These methods often involve multicomponent reactions that allow for the introduction of diverse functional groups, enhancing the compound's biological profile.

| Synthesis Method | Description |

|---|---|

| Multicomponent Reactions | Combining aromatic aldehydes with pyrrolidinones under specific conditions yields high purity products. |

| Derivatization | Modifying the acetophenone moiety can lead to novel compounds with improved bioactivity. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Acetylpyridine | Pyridine ring with an acetyl group | Moderate antibacterial activity |

| 1-(4-Acetylphenyl)pyrrolidin-2-one | Para-acetyl substitution on phenyl | Variable biological activities depending on substitution pattern |

| 3-(Acetylamino)propanoic acid | Amino group instead of pyrrolidine ring | Different pharmacological profiles |

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-(3-Acetylphenyl)pyrrolidin-2-one

The synthesis of this compound typically involves the reaction of 3-acetylphenyl derivatives with appropriate pyrrolidine precursors. Various methods have been reported in literature, including:

- Condensation Reactions : Utilizing aldehydes and ketones in the presence of bases.

- Multistep Synthesis : Involving intermediate compounds that undergo cyclization to form the final product.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- In vitro Studies : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, one study reported an IC50 value of approximately 15 µM against MCF-7 cells, comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- Case Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing that it exhibited a twofold to sixteenfold increase in antibacterial effect compared to standard antibiotics like oxytetracycline .

Case Study 1: Anticancer Effect

In vitro studies on human melanoma cells demonstrated a significant reduction in cell viability after treatment with this compound, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study highlighted its ability to enhance antimicrobial activity against resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.

Analyse Chemischer Reaktionen

Reaction with Aliphatic Amines

1-(3-Acetylphenyl)pyrrolidin-2-one undergoes nucleophilic substitution at the carbonyl group with aliphatic amines (e.g., methylamine) in ethanol. This reaction forms 1,4,5-trisubstituted pyrrolidine-2,3-dione enamines , stabilized by intramolecular hydrogen bonds. Ethanol is preferred over acetic acid due to higher yields .

Mechanistic Insights

Density Functional Theory (DFT) studies reveal that the reaction proceeds via a two-step process:

-

Tautomerism : Rapid interconversion between keto-enol forms of the pyrrolidin-2-one.

-

Nucleophilic Attack : The amine attacks the carbonyl carbon, followed by proton transfer and cyclization .

Cycloaddition Reactions

Pyrrolidine derivatives, including this compound, participate in asymmetric 1,3-dipolar cycloadditions with azomethine ylides and 1,3-enynes. Copper(I) catalysis enables the formation of chiral poly-substituted pyrrolidines with high regio- and enantioselectivity. For example:

-

Dipolarophiles : 1,3-enynes with aryl or silyl substituents react efficiently, while alkyl-substituted enynes are inert.

-

Mechanism : Concerted cycloaddition pathways are favored over stepwise mechanisms, as supported by DFT calculations .

Functionalization via Oxidation and Coupling

This compound can undergo oxidation and trifluoroethoxylation using PIFA and Rh catalysts in trifluoroethanol (TFE). This introduces trifluoroethoxy groups, expanding the compound’s functionalization scope .

Procedure Highlights

-

Conditions : PIFA (1.05 mmol), Rh₂(OAc)₄ (2 mol%), TFA (0.3 mmol), TFE solvent, 70°C.

-

Outcome : Trifluoroethoxy-substituted derivatives with high purity .

Coupling Reactions

The compound participates in amide bond formation using coupling agents like COMU and DIPEA in THF. For example, reactions with anthraquinone derivatives yield substituted pyrrolidine-2-one amides .

Structural Impact

The acetyl group on the phenyl ring enhances lipophilicity, influencing reactivity in biological systems (e.g., enzyme inhibition).

Enamine Formation and Stability

When reacted with aliphatic amines, this compound forms stabilized enamine derivatives due to intramolecular hydrogen bonding. These derivatives are critical intermediates for further functionalization .

Eigenschaften

IUPAC Name |

1-(3-acetylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12(13)15/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDVMJMNNOENMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.